Superior Cytotoxicity of 44-Homooligomycin A Compared to Oligomycin A and B in Human Colon Cancer (SW1116) Cells
44-Homooligomycin A demonstrates markedly superior cytotoxic potency against the human colon cancer cell line SW1116 when directly compared to the standard oligomycins A and B. In a standardized 50% growth inhibition (IC50) assay, 44-Homooligomycin A is approximately 3.4-fold more potent than oligomycin A and 4.1-fold more potent than oligomycin B [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.031 μg/mL |
| Comparator Or Baseline | Oligomycin A (IC50: 0.105 μg/mL); Oligomycin B (IC50: 0.127 μg/mL) |
| Quantified Difference | 3.4x more potent vs. Oligomycin A; 4.1x more potent vs. Oligomycin B |
| Conditions | SW1116 human colon cancer cell line |
Why This Matters
This differential potency against colon cancer cells is critical for researchers selecting the most effective tool compound for in vitro colon carcinoma models or for sourcing starting material in anticancer drug discovery programs.
- [1] Yamazaki, M.; Yamashita, T.; Harada, T.; Nishikiori, T.; Saito, S.; Shimada, N.; Fujii, A. 44-Homooligomycins A and B, New Antitumor Antibiotics from Streptomyces bottropensis. Producing Organism, Fermentation, Isolation, Structure Elucidation and Biological Properties. *J. Antibiot.* **1992**, *45* (2), 171-179. View Source
